molecular formula C9H14ClN3 B1500538 N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride CAS No. 1185320-04-0

N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride

Cat. No.: B1500538
CAS No.: 1185320-04-0
M. Wt: 199.68 g/mol
InChI Key: FDPDKFRIYYNYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties N-(1-(Pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride (C₉H₁₄ClN₃, MW: 199.68) is a heterocyclic amine salt featuring a pyrazine ring linked via an ethyl group to a cyclopropanamine moiety, with a hydrochloride counterion enhancing solubility .

For example, coupling a pyrazine-derived ethylamine intermediate with cyclopropanamine derivatives could yield the target compound, followed by HCl salt formation .

Applications Pyrazine derivatives are prevalent in medicinal chemistry due to their versatility in targeting enzymes and receptors.

Properties

IUPAC Name

N-(1-pyrazin-2-ylethyl)cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-7(12-8-2-3-8)9-6-10-4-5-11-9;/h4-8,12H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPDKFRIYYNYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671291
Record name N-[1-(Pyrazin-2-yl)ethyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185320-04-0
Record name N-[1-(Pyrazin-2-yl)ethyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a unique combination of a pyrazine ring and a cyclopropane amine group, which contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise in anticancer research. Initial studies indicate that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of specific molecular targets related to cancer cell growth and survival.

The biological effects of this compound are primarily attributed to its interaction with enzymes and receptors involved in disease pathways. For example, it may inhibit enzymes that are crucial for the survival of pathogenic organisms or cancer cells, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructure CharacteristicsBiological Activity
N-(1-(pyridin-2-yl)ethyl)cyclopropanaminePyridine ring instead of pyrazineVaries; generally lower potency
1-(Pyrazin-2-yl)propan-1-amineLacks cyclopropane structureDifferent chemical reactivity

This table illustrates how the structural differences influence the biological activities of these compounds.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) range that supports its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. The study outlined the IC50 values, indicating effective doses for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Implications

Pyrazine vs. Pyridine (Heterocycle Substitution)

The pyridine analog () may exhibit weaker interactions with polar targets but improved membrane permeability due to reduced polarity .

Substituent Effects on Pyrazine
  • Oxadiazole (): The 1,2,4-oxadiazole ring introduces a planar, aromatic heterocycle, often used as an ester or amide bioisostere. This modification improves resistance to enzymatic hydrolysis .
Aromatic vs. Heterocyclic Cores

The bromophenyl analog () replaces pyrazine with a brominated benzene ring, shifting interactions from hydrogen bonding to hydrophobic/π-π stacking. This substitution may improve blood-brain barrier penetration but reduce solubility .

Physicochemical and Pharmacokinetic Trends

  • Solubility: The hydrochloride salt form ensures moderate aqueous solubility across analogs.
  • Molecular Weight (MW): The oxadiazole derivative (MW 502.37) exceeds typical drug-like thresholds (~500 Da), possibly limiting oral bioavailability, whereas the parent compound (MW 199.68) aligns with Lipinski’s rules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.